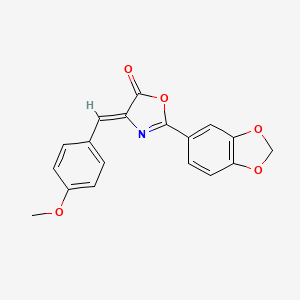![molecular formula C24H30N4O6 B11542037 1,1'-Hexane-1,6-diylbis[3-(1,3-benzodioxol-5-ylmethyl)urea]](/img/structure/B11542037.png)
1,1'-Hexane-1,6-diylbis[3-(1,3-benzodioxol-5-ylmethyl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Hexane-1,6-diylbis[3-(1,3-benzodioxol-5-ylmethyl)urea] is a complex organic compound with the molecular formula C24H30N4O6 It is characterized by the presence of a hexane backbone linked to two urea groups, each of which is further connected to a 1,3-benzodioxole moiety
Preparation Methods
The synthesis of 1,1’-Hexane-1,6-diylbis[3-(1,3-benzodioxol-5-ylmethyl)urea] typically involves the reaction of hexane-1,6-diamine with 1,3-benzodioxole-5-carboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1,1’-Hexane-1,6-diylbis[3-(1,3-benzodioxol-5-ylmethyl)urea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea groups to amines.
Substitution: The benzodioxole moieties can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-Hexane-1,6-diylbis[3-(1,3-benzodioxol-5-ylmethyl)urea] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,1’-Hexane-1,6-diylbis[3-(1,3-benzodioxol-5-ylmethyl)urea] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,1’-Hexane-1,6-diylbis[3-(1,3-benzodioxol-5-ylmethyl)urea] can be compared with other similar compounds, such as:
1,1’-Hexane-1,6-diylbis(3-phenylurea): This compound has phenyl groups instead of benzodioxole moieties, resulting in different chemical and biological properties.
1,6-Bis(diphenylphosphino)hexane: This compound contains diphenylphosphino groups, which impart unique reactivity and applications in catalysis.
Properties
Molecular Formula |
C24H30N4O6 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[6-(1,3-benzodioxol-5-ylmethylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C24H30N4O6/c29-23(27-13-17-5-7-19-21(11-17)33-15-31-19)25-9-3-1-2-4-10-26-24(30)28-14-18-6-8-20-22(12-18)34-16-32-20/h5-8,11-12H,1-4,9-10,13-16H2,(H2,25,27,29)(H2,26,28,30) |
InChI Key |
HTJYAEHZOFFWGE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NCCCCCCNC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(Z)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11541961.png)
![(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11541977.png)


![Methyl {[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11541994.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11541997.png)
![N-(4-fluorophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11542001.png)
![(3E)-N-(4-chloro-2-methylphenyl)-3-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11542007.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11542008.png)
![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11542015.png)


![N-(2-{(2E)-2-[(1-benzyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4,5-trimethoxybenzamide (non-preferred name)](/img/structure/B11542034.png)
